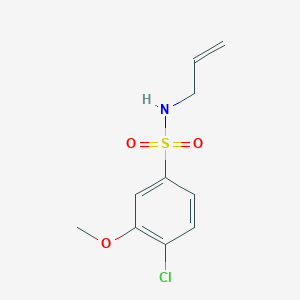

N-allyl-4-chloro-3-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds structurally similar to N-allyl-4-chloro-3-methoxybenzenesulfonamide, often involves multi-step chemical processes. For example, N-benzyl-4-methylbenzenesulfonamides can be prepared through a two-step synthesis involving the reaction of 4-methylbenzenesulfonyl chloride with primary amines, followed by benzylation of the resulting sulfonamide (Stenfors & Ngassa, 2020). This methodology may similarly apply to the synthesis of N-allyl-4-chloro-3-methoxybenzenesulfonamide, suggesting the potential for a direct synthetic approach or modifications thereof for its preparation.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can significantly vary, leading to different physical and chemical properties. For instance, N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide shows diverse conformations in its crystal structure, with significant dihedral angles indicating a perpendicular orientation of the ring systems to the allyl group (Chicha et al., 2013). This detailed analysis of molecular geometry highlights the importance of structural features in determining the reactivity and interactions of such compounds.

Chemical Reactions and Properties

Sulfonamides can undergo various chemical reactions, demonstrating their versatility. N-Chloro-N-methoxybenzenesulfonamide, for instance, is used as a chlorinating reagent for a wide range of substrates, producing chlorinated products in good to high yields (Xiao-Qiu Pu et al., 2016). This reactivity suggests that N-allyl-4-chloro-3-methoxybenzenesulfonamide could also participate in or facilitate similar reactions, emphasizing its potential utility in synthetic chemistry.

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystal structure, are crucial for their practical applications. Studies on compounds like N-(4-Methoxyphenyl)benzenesulfonamide provide insights into the crystal packing and hydrogen bonding patterns, influencing their physical stability and solubility (Saba Ibrahim et al., 2011). These properties are essential for the formulation and design of new materials and pharmaceutical agents.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological systems, define the applications of sulfonamides. For example, the enzyme inhibitory activity of sulfonamide derivatives against specific targets can lead to the development of therapeutic agents for diseases like Alzheimer’s (Abbasi et al., 2018). Although applications in drug development are outside the scope of this discussion, the chemical properties of N-allyl-4-chloro-3-methoxybenzenesulfonamide could similarly be explored for non-pharmaceutical applications based on enzyme inhibition or other chemical interactions.

Mechanism of Action

Target of Action

It’s known that sulfonamides, a group to which this compound belongs, often target enzymes involved in the synthesis of folic acid, a crucial component for dna replication in bacteria .

Mode of Action

It’s known that benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway, depending on the degree of substitution at the benzylic position . This involves a nucleophilic substitution reaction, where a nucleophile replaces a leaving group in the molecule .

Biochemical Pathways

Sulfonamides generally inhibit the synthesis of folic acid in bacteria by blocking the enzyme dihydropteroate synthase, thereby preventing the production of essential nucleotides for dna replication .

Result of Action

Sulfonamides, in general, can inhibit bacterial growth by preventing the synthesis of folic acid, a crucial component for dna replication .

properties

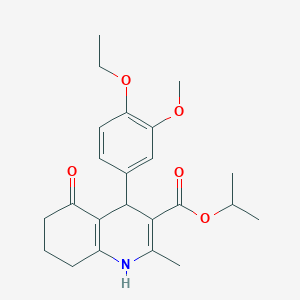

IUPAC Name |

4-chloro-3-methoxy-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c1-3-6-12-16(13,14)8-4-5-9(11)10(7-8)15-2/h3-5,7,12H,1,6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQRKUSMRSZIRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)NCC=C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Chloro-3-methoxyphenyl)sulfonyl]prop-2-enylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4969914.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4969922.png)

![N-{4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4969949.png)

![3,4-dimethyl-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4969950.png)

![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4969957.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(methylamino)isonicotinamide](/img/structure/B4969964.png)

![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate](/img/structure/B4969990.png)

![11-(4-methyl-3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4969998.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4970006.png)

![3-{[(4-bromophenyl)amino]methyl}-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4970011.png)